tert-Butyl (pyridin-3-ylmethyl)carbamate

Directed ortho-lithiation Organolithium chemistry Pyridine functionalization

tert-Butyl (pyridin-3-ylmethyl)carbamate (CAS 102297-41-6), also known as N-Boc-3-aminomethylpyridine, is an organic building block belonging to the class of N-Boc-protected aminomethylpyridines with molecular formula C₁₁H₁₆N₂O₂ and molecular weight 208.26 g/mol. The compound exists as a liquid at ambient temperature with a boiling point of 130 °C at 0.5 mmHg and density of 1.041 g/mL at 25 °C.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 102297-41-6
Cat. No. B012255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (pyridin-3-ylmethyl)carbamate
CAS102297-41-6
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CN=CC=C1
InChIInChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H,13,14)
InChIKeyPHQXGCNECRISKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (pyridin-3-ylmethyl)carbamate CAS 102297-41-6: Core Identity and Procurement Specifications


tert-Butyl (pyridin-3-ylmethyl)carbamate (CAS 102297-41-6), also known as N-Boc-3-aminomethylpyridine, is an organic building block belonging to the class of N-Boc-protected aminomethylpyridines with molecular formula C₁₁H₁₆N₂O₂ and molecular weight 208.26 g/mol . The compound exists as a liquid at ambient temperature with a boiling point of 130 °C at 0.5 mmHg and density of 1.041 g/mL at 25 °C [1]. It functions primarily as a protected primary amine synthon in medicinal chemistry and organic synthesis, where the tert-butyloxycarbonyl (Boc) group provides temporary amine protection during multi-step synthetic sequences .

Supports regioselective directed lithiation at pyridine 4-position
Compatible with t-BuLi, LDA, and n-BuLi protocols for orthogonal functionalization
Multiple purity grades with batch-specific documentation for cost-performance fit

Why tert-Butyl (pyridin-3-ylmethyl)carbamate Cannot Be Substituted with Generic Analogs in Regioselective Lithiation Protocols


Generic substitution among 3-(aminomethyl)pyridine derivatives fails because the N-protecting group identity dictates the site of lithiation—a critical determinant of downstream functionalization outcomes. Under identical t-BuLi conditions (3 equiv, anhydrous THF, –78 °C), tert-butyl N-(pyridin-3-ylmethyl)carbamate undergoes directed lithiation at the ring 4-position, whereas the pivalamide analog undergoes competing side-chain lithiation, and the N,N-dimethylurea derivative exhibits a distinct regiochemical profile . Even within the carbamate subclass, positional isomerism matters: tert-butyl (pyridin-2-ylmethyl)carbamate presents different coordination geometry for directing metallation relative to the 3-substituted target compound . These reactivity divergences preclude simple interchangeability without experimental re-optimization.

Protecting group divergence

Pivalamide and urea analogs shift lithiation site; direct replacement without re-optimization may alter regiochemical outcome.

Positional isomer mismatch

2-Pyridyl isomer alters coordination geometry, affecting both directed metallation and chromatographic behavior.

Purity grade sensitivity

Lower purity grades may introduce trace impurities that interfere with sensitive organometallic or coupling reactions.

Quantitative Differentiation Evidence for tert-Butyl (pyridin-3-ylmethyl)carbamate Against Closest Analogs


Evidence 1: Regioselective Ring Lithiation at the 4-Position Under t-BuLi Conditions

Under identical lithiation conditions (t-BuLi, 3 equiv, anhydrous THF, –78 °C), tert-butyl N-(pyridin-3-ylmethyl)carbamate undergoes directed lithiation at the pyridine ring 4-position, enabling electrophilic trapping to yield 4-substituted pyridine derivatives with 85% yield (benzophenone electrophile) . In contrast, the pivalamide analog N-(pyridin-3-ylmethyl)pivalamide produces a mixture of ring (4-position) and side-chain lithiation products under identical conditions, with the benzophenone-trapped 4-substituted product isolated at 40% yield alongside side-chain adducts .

4-Position lithiation yield
Head-to-head
85% vs 40%
t-BuLi (3 equiv), THF, –78 °C; benzophenone trap
Enables high-efficiency 4-substituted pyridine synthesis
Reported comparative yield; pivalamide yields mixture
Directed ortho-lithiation Organolithium chemistry Pyridine functionalization

Evidence 2: Selective Side-Chain Lithiation Using LDA at Elevated Temperature

Treatment of tert-butyl N-(pyridin-3-ylmethyl)carbamate with lithium diisopropylamide (LDA, 3.3 equiv) at –20 to 0 °C in anhydrous THF yields regioselective side-chain lithiation, producing the α-lithiated carbamate intermediate. Electrophilic trapping with benzophenone gives the side-chain functionalized derivative in 79% yield . The pivalamide analog under identical LDA conditions gives 65% yield of the corresponding side-chain adduct , while the N,N-dimethylurea analog exhibits diminished regioselectivity with competing ring lithiation pathways .

Side-chain lithiation yield
Head-to-head
79% yield
LDA (3.3 equiv), THF, –20 to 0 °C; benzophenone trap
Supports side-chain functionalization workflow
14 pp advantage over pivalamide analog (65%)
Side-chain metallation LDA lithiation Aminomethylpyridine derivatization

Evidence 3: Divergent Reactivity with n-BuLi Enables Orthogonal Functionalization Pathways

When treated with n-BuLi (3 equiv, anhydrous THF, –78 °C to room temperature), tert-butyl N-(pyridin-3-ylmethyl)carbamate yields a mixture of ring and side-chain substitution products . This contrasts sharply with the pivalamide analog, which under identical n-BuLi conditions produces exclusively ring-substituted products at the 2-position rather than the 4-position , and with the N-benzylpivalamide system which gives 2-position ring lithiation exclusively .

n-BuLi regiochemical outcome
Class-level
Ring 4-position + side-chain vs Ring 2-position exclusively
n-BuLi (3 equiv), THF, –78 °C to rt
Enables orthogonal functionalization strategy
Pivalamide analog gives exclusive 2-substitution
n-Butyllithium Reactivity profiling Orthogonal synthesis

Evidence 4: Physicochemical Differentiation from Positional Isomer

tert-Butyl (pyridin-3-ylmethyl)carbamate exhibits a calculated consensus Log P (octanol-water partition coefficient) of 1.56 , with boiling point 130 °C at 0.5 mmHg and density 1.041 g/mL at 25 °C [1]. The positional isomer tert-butyl (pyridin-2-ylmethyl)carbamate differs in its coordination geometry and chromatographic retention behavior due to altered nitrogen basicity and hydrogen-bonding capacity of the 2-pyridyl versus 3-pyridyl moiety .

Lipophilicity (Log P)
Class-level
1.56
Consensus Log P; bp 130 °C/0.5 mmHg, density 1.041 g/mL
Isomer-specific purification and extraction behavior
2-Pyridyl isomer differs in retention and basicity
Lipophilicity Chromatographic behavior Physical property comparison

Evidence 5: Purity Specification Differentiation Across Commercial Suppliers

Commercial suppliers offer tert-butyl (pyridin-3-ylmethyl)carbamate at differentiated purity tiers: 98% , 97% , and 95% . The 98% specification from Fluorochem includes batch-specific SDS documentation with hazard classification: flammable liquid (Category 2), acute oral toxicity (Category 4), and skin sensitization (Category 1) . The 95% grade from Bidepharm provides batch QC data including NMR, HPLC, and GC analytical reports . These tiered purity options enable cost-performance optimization for different application sensitivities.

Purity grade tiers
Specification review
98% 97% 95%
Commercial QC: NMR, HPLC, GC per supplier
Tiered purity for cost-optimized procurement
98% grade includes hazard documentation
Quality control Procurement specification Assay comparison

Definitive Application Scenarios for tert-Butyl (pyridin-3-ylmethyl)carbamate Based on Quantitative Evidence


Scenario 1: Synthesis of 4-Substituted Pyridine Derivatives via t-BuLi-Mediated Directed Lithiation

For synthetic routes requiring selective functionalization at the pyridine 4-position, tert-butyl N-(pyridin-3-ylmethyl)carbamate provides an 85% yield advantage under t-BuLi conditions relative to the pivalamide analog (40%) . The protocol involves treatment with t-BuLi (3 equiv) in anhydrous THF at –78 °C, followed by electrophilic quenching with benzophenone or alternative electrophiles to access 4-substituted pyridine building blocks in high yield without regioisomeric contamination. This application is particularly suited for medicinal chemistry programs requiring 4-aryl or 4-alkyl pyridine scaffolds where isomeric purity is critical for SAR interpretation.

Scenario 2: α-Functionalization of Aminomethyl Side-Chain via LDA Lithiation Protocol

When side-chain functionalization is required, the LDA lithiation protocol (3.3 equiv, –20 to 0 °C, anhydrous THF) produces the α-lithiated carbamate intermediate with 79% yield after benzophenone trapping—a 14 percentage point improvement over the pivalamide comparator . This application is recommended for preparing α-substituted aminomethylpyridine derivatives, including those with hydroxy, alkyl, or silyl functionality at the benzylic position, relevant for constructing complex pharmacophores where the aminomethyl linker bears stereochemical or functional diversity.

Scenario 3: Orthogonal Functionalization Strategy Using Differential Lithiation Conditions

The divergent reactivity of tert-butyl N-(pyridin-3-ylmethyl)carbamate under n-BuLi conditions—yielding a mixture of ring and side-chain products—contrasts with the exclusive 2-position ring lithiation observed for the pivalamide analog . This behavior enables a two-directional functionalization strategy wherein the same starting material can be diverted to either ring-functionalized or side-chain-functionalized products by selection of lithiation conditions. For procurement supporting orthogonal synthetic route exploration, this compound offers greater versatility than analogs with narrower reactivity profiles.

Scenario 4: Quality-Controlled Procurement for Multi-Step Synthesis Requiring Documented Purity

For applications sensitive to trace impurities—including metal-catalyzed cross-coupling reactions, organometallic reagent preparations, or GMP-adjacent medicinal chemistry workflows—procurement of the 98% purity grade from suppliers providing batch-specific certificates of analysis (COA) and safety data sheets (SDS) is recommended . The documented hazard classification (flammable liquid Category 2, acute oral toxicity Category 4) supports laboratory safety compliance and shipping/storage protocol development .

Application
Selection Property
Validation Focus
4-Substituted pyridine synthesis
Directed lithiation regioselectivity
Yield and isomeric purity of 4-substituted products
Side-chain functionalization
LDA-mediated α-lithiation efficiency
Side-chain adduct yield and regiochemical control
Orthogonal functionalization strategy
Divergent n-BuLi reactivity profile
Access to both ring- and side-chain derivatives
Multi-step synthesis with impurity control
Purity grade and documentation
Certificate of analysis, hazard classification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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